

Comparative Analysis of Receptor Binding Affinity in Piperazine Analogues

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Compound of Interest

Compound Name: 1-Methyl-4-(4-piperidyl)piperazine
Dihydrochloride

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A comprehensive guide for researchers, scientists, and drug development professionals on the binding characteristics of piperazine-based compounds at key physiological receptors.

The piperazine scaffold is a ubiquitous structural motif in medicinal chemistry, forming the core of numerous clinically significant drugs targeting a wide array of biological receptors. The versatility of the piperazine ring allows for extensive chemical modification, leading to analogues with diverse pharmacological profiles. This guide provides a comparative analysis of the receptor binding affinities of various piperazine analogues, focusing on their interactions with key neurotransmitter receptors, including serotonin, dopamine, opioid, and sigma receptors. The data presented herein is intended to serve as a valuable resource for structure-activity relationship (SAR) studies and to inform the design of novel therapeutic agents with improved potency and selectivity.

Receptor Binding Affinity Data

The following table summarizes the in vitro binding affinities (Ki values) of a selection of piperazine analogues for various G-protein coupled receptors (GPCRs) and sigma receptors. Lower Ki values are indicative of higher binding affinity.

Compound ID/Name	Receptor Subtype	Ki (nM)	Reference
Serotonin Receptor Ligands			
1a	5-HT1A	<1	[1]
3a	5-HT1A	<1	[1]
4a	5-HT1A	<1	[1]
5a	5-HT1A	<1	[1]
5b	5-HT1A	<1	[1]
6b	5-HT1A	<1	[1]
6g	5-HT1A	<1	[1]
MM5	5-HT1A	(Affinity noted)	[2]
MC1	5-HT1A	(Affinity noted)	[2]
8b	5-HT7	9.38	[3]
11b	5-HT7	79.4	[3]
Dopamine Receptor Ligands			
22	D2	53	[4]
24	D2	(Affinity noted)	[4]
6a	D3	0.2	[5]
7a	5-HT1A	14.3 ± 7.1	[6]
3a	5-HT1A	67.8 ± 4.6	[6]
6a	5-HT1A	199 ± 34.3	[6]
Opioid Receptor Ligands			
5a	μ	8.47	[7]

5a	δ	34.3	[7]
5a	κ	36.8	[7]
5b	μ	0.88	[7]
5b	δ	13.4	[7]
5b	κ	4.09	[7]
5c	μ	1.01	[7]
5c	δ	6.99	[7]
5c	κ	1.57	[7]
Sigma Receptor Ligands			
4	$\sigma 1$	1531	[8]
5	$\sigma 1$	3.64	[8]
11	$\sigma 1$	4.41	[8]
12	$\sigma 1$	(Affinity noted)	[8]
13	$\sigma 1$	(Affinity noted)	[8]
16	$\sigma 1$	37.8	[8]
ent-41	$\sigma 1$	0.50	[9]

Experimental Protocols

The binding affinity data presented in this guide are primarily derived from competitive radioligand binding assays. These assays are a gold standard for quantifying the interaction between a ligand and its receptor.[10]

General Protocol for Competitive Radioligand Binding Assay

This protocol outlines the general steps for a filtration-based competitive radioligand binding assay.[11][12]

1. Membrane Preparation:

- Tissues or cells expressing the receptor of interest are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, with protease inhibitors).[11]
- The homogenate is centrifuged at a low speed to remove large debris.
- The supernatant is then centrifuged at a high speed (e.g., 20,000 x g) to pellet the cell membranes.[11]
- The membrane pellet is washed by resuspension in fresh buffer and re-centrifugation.
- The final pellet is resuspended in a buffer containing a cryoprotectant (e.g., 10% sucrose), aliquoted, and stored at -80°C.[11]
- Protein concentration of the membrane preparation is determined using a standard protein assay (e.g., BCA assay).[11]

2. Binding Assay:

- The assay is typically performed in a 96-well plate format.[11]
- To each well, the following are added:
 - A fixed amount of the membrane preparation (e.g., 3-120 µg of protein).[11]
 - A fixed concentration of a radioligand with known high affinity for the receptor. The concentration is usually at or below its dissociation constant (K_d).[13]
 - A range of concentrations of the unlabeled piperazine analogue (the competitor).
- Total Binding wells contain the membranes and radioligand only.
- Non-specific Binding wells contain the membranes, radioligand, and a high concentration of a known unlabeled ligand to saturate the specific binding sites.

- The plate is incubated at a specific temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[11]

3. Filtration and Washing:

- The incubation is terminated by rapid vacuum filtration through a glass fiber filter plate (e.g., GF/C), which traps the membranes with bound radioligand.[11]
- The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.[11]

4. Radioactivity Measurement:

- The filters are dried, and a scintillation cocktail is added to each well.[11]
- The radioactivity retained on the filters is measured using a scintillation counter.[11]

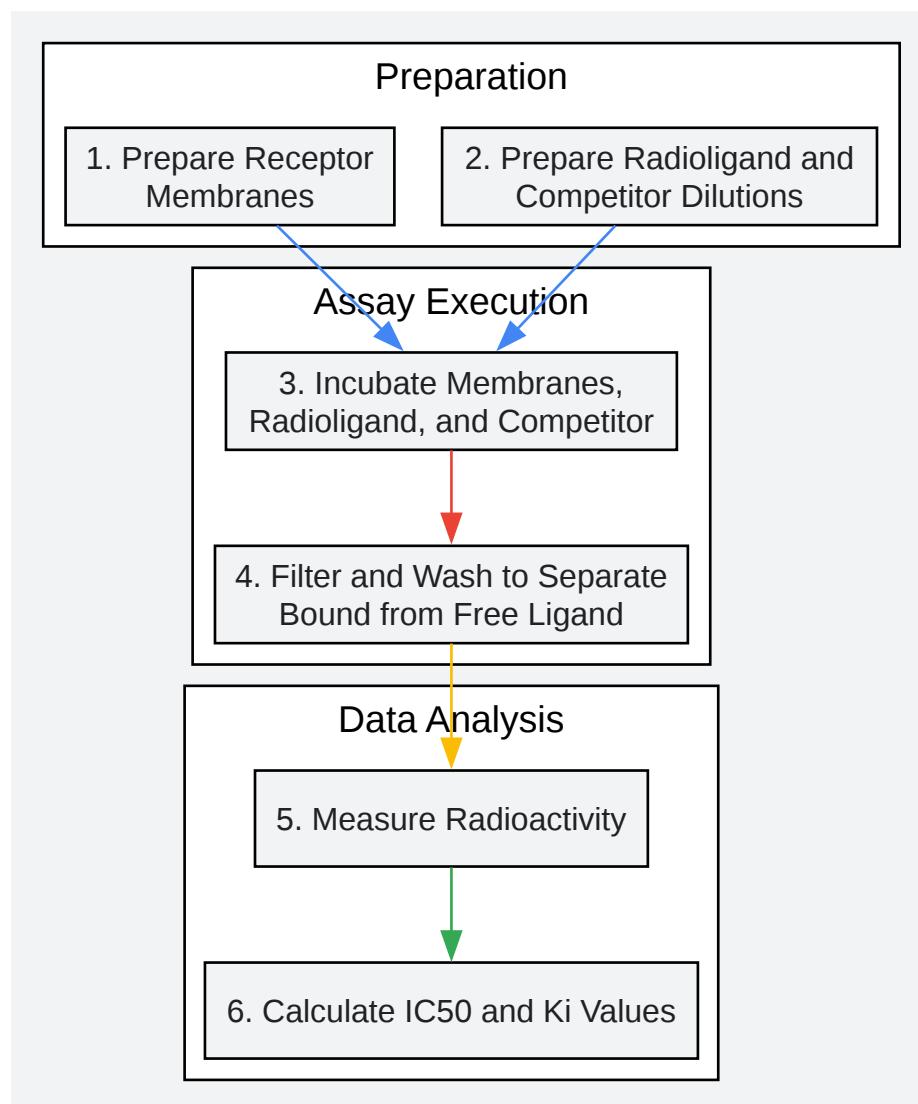
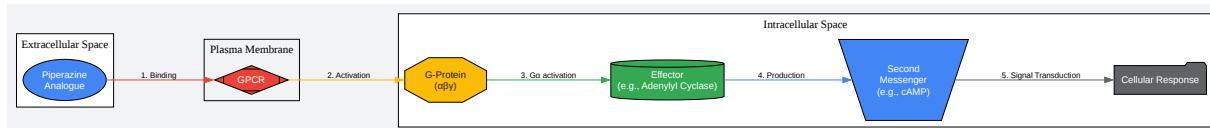
5. Data Analysis:

- Specific Binding is calculated by subtracting the non-specific binding from the total binding.
- The percentage of specific binding is plotted against the log concentration of the competitor compound.
- A sigmoidal dose-response curve is fitted to the data using non-linear regression to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).[14]
- The inhibitory constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: $Ki = IC50 / (1 + [L]/Kd)$, where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate a typical G-protein coupled receptor (GPCR) signaling cascade and the experimental workflow for a competitive radioligand binding assay.



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